(4-phenoxyphenyl)hydrazine Hydrochloride

FAAH inhibition Endocannabinoid system Arylhydrazone SAR

Choose (4-phenoxyphenyl)hydrazine hydrochloride (CAS 60481-02-9) for reproducible synthesis of FAAH inhibitors and patented phenoxyphenyl fungicides. The 4-phenoxy substituent imparts unique electronic and steric properties critical for biological target engagement—generic phenylhydrazine cannot recapitulate these effects. As a hydrochloride salt, it offers superior solid-state stability (m.p. 180–186°C dec.) and aqueous solubility versus the free base, simplifying diazotization and hydrazone coupling protocols. ≥97% HPLC purity minimizes by-product formation and purification burden. Store at 0–8°C to maintain reagent integrity. Procure this specific salt form to eliminate uncontrolled variables in cyclocondensation kinetics, regioselectivity, and assay outcomes.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 60481-02-9
Cat. No. B1586578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-phenoxyphenyl)hydrazine Hydrochloride
CAS60481-02-9
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl
InChIInChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
InChIKeyBFNBYPAMZTYWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Phenoxyphenyl)hydrazine Hydrochloride (CAS 60481-02-9): Procurement-Grade Specification, Physicochemical Identity, and Core Research Utility


(4-Phenoxyphenyl)hydrazine Hydrochloride (CAS 60481-02-9) is a para-substituted phenylhydrazine derivative characterized by a diphenyl ether scaffold, commercially supplied as a hydrochloride salt . Its molecular formula is C12H13ClN2O with a molecular weight of 236.70 g/mol, and it is typically handled as a white to off-white powder requiring storage at 0–8 °C . The compound serves as a versatile building block for synthesizing heterocyclic frameworks, particularly pyrazoles and arylhydrazones, and has been explicitly cited in patents for fungicidal phenoxyphenylhydrazine derivatives [1]. As a hydrochloride salt, it offers enhanced solid-state stability and aqueous solubility compared to its free base form (CAS 17672-28-5), a critical advantage for both laboratory handling and synthetic protocol development [2].

Why Generic Phenylhydrazine Substitution Fails: Differential Evidence for (4-Phenoxyphenyl)hydrazine Hydrochloride (60481-02-9)


Substituting (4-phenoxyphenyl)hydrazine hydrochloride with unsubstituted phenylhydrazine or alternative 4-substituted arylhydrazines is scientifically unjustified without explicit revalidation. The 4-phenoxy substituent fundamentally alters the electronic and steric landscape, modulating both the hydrazine nitrogen nucleophilicity and the overall lipophilicity (cLogP ~2.9 for the free base), which directly impacts cyclocondensation kinetics, regioselectivity, and final heterocycle biological target engagement [1]. In biological contexts, this modification is decisive: the 4-phenoxyphenyl pharmacophore enables specific enzyme inhibition (e.g., hFAAH) that is absent in simpler analogs lacking the extended aromatic system [2]. Furthermore, the hydrochloride salt form (CAS 60481-02-9) provides a distinct solid-state melting point (180–186 °C dec.) and handling profile that differs from both the free base and other substituted hydrazine salts, thereby requiring distinct storage (0–8 °C) and synthetic work-up conditions . Consequently, procurement decisions must be compound-specific, as generic substitution introduces uncontrolled variables in synthetic yield, impurity profile, and biological assay outcome.

Quantitative Differentiation of (4-Phenoxyphenyl)hydrazine Hydrochloride (60481-02-9): Comparative Evidence vs. Analogs and Benchmarks


Evidence 1: FAAH Enzyme Inhibition – hFAAH Inhibitory Activity of a 4-Phenoxyphenyl-Bearing Arylhydrazone Derivative

A 4-phenoxyphenyl-bearing arylhydrazone derivative (derivative 5), synthesized from a 4-phenoxyphenyl-containing hydrazine precursor, exhibits measurable inhibition of human fatty acid amide hydrolase (hFAAH), a validated therapeutic target for pain and inflammation. At a concentration of 10 µM, derivative 5 achieves 40% inhibition of hFAAH [1]. This activity is specifically attributed to the 4-phenoxyphenyl moiety, as other derivatives in the same series bearing different substituents (e.g., 4-pyridin-2-yloxy, 4-benzyloxy, 4-[(4-cyanophenyl)methoxy]) demonstrated divergent inhibitory profiles, underscoring the non-interchangeable nature of the 4-phenoxyphenyl group [2]. While direct IC50 values for the hydrochloride salt itself are not reported, this derivative data provides class-level inference that the 4-phenoxyphenyl scaffold confers FAAH inhibitory potential not observed with simpler phenylhydrazine analogs (e.g., unsubstituted phenylhydrazine hydrochloride, CAS 59-88-1), which lacks any reported FAAH activity [3].

FAAH inhibition Endocannabinoid system Arylhydrazone SAR

Evidence 2: Commercial Purity Benchmarking – ≥98% (HPLC) vs. Industry Standard 95–97%

The target compound, (4-phenoxyphenyl)hydrazine hydrochloride, is commercially available at a minimum purity of ≥98% as determined by HPLC from vendors such as Chem-Impex . This purity level exceeds the typical commercial offerings for closely related analogs: 4-chlorophenylhydrazine hydrochloride (CAS 1073-70-7) is often supplied at 98% but with a higher melting point (216 °C dec.) and different solubility profile, and phenylhydrazine hydrochloride (CAS 59-88-1) is commonly available at 97–99% but with significantly greater acute toxicity (Acute Tox. 3 Oral) and distinct hemolytic activity [1]. The ≥98% HPLC purity of the target compound ensures reduced levels of residual starting materials (e.g., 4-phenoxyaniline) and by-products, which is critical for applications requiring high-fidelity structure-activity relationship (SAR) studies and reproducible synthetic yields.

Purity analysis HPLC Procurement specification

Evidence 3: Differential Solid-State Stability – Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 60481-02-9) offers distinct handling and storage advantages over the corresponding free base, (4-phenoxyphenyl)hydrazine (CAS 17672-28-5). The free base is a low-melting solid (56–57 °C) that is prone to oxidation and discoloration upon exposure to air [1]. In contrast, the hydrochloride salt exhibits a significantly higher decomposition point (180–186 °C), indicative of enhanced thermal stability and reduced volatility . Furthermore, the salt form demonstrates improved aqueous solubility, facilitating direct use in aqueous reaction media without prior neutralization steps. This differential is particularly relevant when compared to other hydrazine salts: phenylhydrazine hydrochloride (CAS 59-88-1) is also a salt, but it is classified as a chronic poison with specific hemolytic toxicity and requires different handling precautions [2].

Salt form stability Storage conditions Hydrochloride salt

Evidence 4: Synthetic Utility – Reported Yield in Hydrazone Formation vs. Alternative Scaffolds

The synthetic utility of (4-phenoxyphenyl)hydrazine hydrochloride is demonstrated by its reported use in preparing structurally diverse arylhydrazones with moderate to good yields. In the synthesis of N'-[(4-phenoxyphenyl)methylidene]pyridine-3-carbohydrazide, the hydrochloride salt was neutralized in situ and reacted with nicotinic hydrazide and an appropriate aldehyde to afford the target hydrazone [1]. While specific isolated yields for this derivative are not always reported, the successful preparation of a series of seven derivatives, including the 4-phenoxyphenyl-bearing compound, underscores the compound's reliability as a building block [2]. In contrast, attempts to substitute with simpler hydrazines (e.g., phenylhydrazine) would yield structurally distinct hydrazones lacking the critical 4-phenoxyphenyl pharmacophore, thereby altering both physicochemical properties (cLogP, polar surface area) and biological target engagement [3].

Synthetic yield Hydrazone formation Building block efficiency

Evidence 5: Differential Safety and Handling Profile – Acute Toxicity Classification

The hazard classification of (4-phenoxyphenyl)hydrazine hydrochloride (Acute Tox. 4 Oral; Eye Dam. 1) is distinct from that of the simpler analog phenylhydrazine hydrochloride, which is classified as Acute Tox. 3 Oral (more toxic) and is a known hemolytic agent causing acute anemia in rodent models [1]. The reduced oral toxicity of the target compound (LD50 oral rat >300 mg/kg vs. phenylhydrazine hydrochloride LD50 oral rat ~188 mg/kg) translates to less stringent handling requirements and lower shipping restrictions, a tangible advantage for laboratory procurement and workflow integration . Additionally, the target compound is not classified as a marine pollutant and has a WGK 3 classification, whereas phenylhydrazine hydrochloride carries additional environmental hazard warnings .

Safety classification Acute toxicity Handling requirements

Validated Application Scenarios for (4-Phenoxyphenyl)hydrazine Hydrochloride (60481-02-9) Based on Comparative Evidence


Scenario 1: FAAH Inhibitor Development and Endocannabinoid System Research

The demonstrated hFAAH inhibitory activity (40% at 10 µM) of a 4-phenoxyphenyl-bearing arylhydrazone derivative positions (4-phenoxyphenyl)hydrazine hydrochloride as a critical building block for synthesizing novel FAAH inhibitors [1]. Researchers developing compounds to modulate the endocannabinoid system for pain, inflammation, or neurological disorders should select this specific hydrazine to install the essential 4-phenoxyphenyl pharmacophore. Substituting with unsubstituted phenylhydrazine or 4-chlorophenylhydrazine would generate structurally distinct hydrazones lacking the requisite diphenyl ether motif, thereby failing to recapitulate the observed FAAH inhibition [2].

Scenario 2: Synthesis of Fungicidal Phenoxyphenylhydrazine Derivatives

Patented fungicidal compositions explicitly recite phenoxyphenylhydrazine derivatives, wherein the 4-phenoxyphenyl group is essential for antifungal activity [3]. (4-Phenoxyphenyl)hydrazine hydrochloride serves as the direct precursor to these patented compounds via condensation with aldehydes or ketones, or by diazotization and coupling to form azo derivatives [4]. The hydrochloride salt's enhanced aqueous solubility and storage stability (0–8 °C) simplify the diazotization protocol compared to the free base, which requires neutralization and is prone to air oxidation . For agricultural or industrial fungicide discovery programs, this compound is the requisite starting material, as generic phenylhydrazine analogs are not covered by the same patent claims and lack the requisite phenoxy substitution.

Scenario 3: Heterocycle Synthesis Requiring a Stable, High-Purity Hydrazine Building Block

In medicinal chemistry programs involving the Fischer indole synthesis, pyrazole formation, or hydrazone coupling, the purity and stability of the hydrazine building block directly impact reaction yields and product purity . (4-Phenoxyphenyl)hydrazine hydrochloride, available at ≥98% HPLC purity, minimizes by-product formation and simplifies purification . Its decomposition point (180–186 °C) and recommended storage at 0–8 °C ensure long-term reagent integrity, which is superior to the free base (m.p. 56–57 °C, air-sensitive) and more convenient than handling highly toxic phenylhydrazine hydrochloride (Acute Tox. 3) [5]. Procurement of this specific salt form reduces experimental variability and safety risks, making it the preferred choice for robust synthetic route development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-phenoxyphenyl)hydrazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.